![molecular formula C21H20Cl2N2O5S B1229221 2-[(2,6-dichlorophenyl)sulfonylamino]-3-methylbutanoic acid [2-(1H-indol-3-yl)-2-oxoethyl] ester](/img/structure/B1229221.png)
2-[(2,6-dichlorophenyl)sulfonylamino]-3-methylbutanoic acid [2-(1H-indol-3-yl)-2-oxoethyl] ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,6-dichlorophenyl)sulfonylamino]-3-methylbutanoic acid [2-(1H-indol-3-yl)-2-oxoethyl] ester is an alpha-amino acid ester.
Scientific Research Applications
Coordination Compounds and Ligand Interaction
- Studies on palladium(II) coordination compounds with various amino acids and esters, including 2-aminooxypropanoic acid and its methyl ester, reveal insights into metal-ligand interactions. These interactions involve chelate formation and coordination through nitrogen atoms, providing a basis for understanding the complex behavior of similar compounds (Warnke & Trojanowska, 1993).
Synthesis and Structural Analysis of Oligomers
- The synthesis and structural aspects of cyclic oligomers of various acids, including (R)-3-hydroxybutanoic acid and its derivatives, have been explored. This research contributes to the understanding of macrolactonization and oligolide formation, relevant for similar compounds (Plattner et al., 1993).
Amino Acid Derivatives and Isocoumarin Synthesis
- Research into the creation of new amino acid derivatives using various sulfonyl chlorides, including 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonyl chloride, provides insights into the synthesis of amino acid sulfonamides and their potential applications in chemistry and pharmacology (Riabchenko et al., 2020).
Enantiomeric Synthesis and Characterization
- Studies on the enantiomeric synthesis of various acids and their esters, such as (2R,3S)-(−)- and (2S,3R)-(+)-2,3-epoxy-2-methylbutanoic acids, provide valuable information on the optical activity and characterization of similar compounds (Torres-Valencia et al., 1995).
Natural Compound Analysis
- Analyzing natural compounds like 22β-[(S)-2-Methylbutanoyloxy]-3-oxoolean-12-en-28-oic acid from plants such as Lantana camara enhances understanding of natural ester composition and synthesis, applicable to similar chemical structures (Johns et al., 1983).
properties
Molecular Formula |
C21H20Cl2N2O5S |
|---|---|
Molecular Weight |
483.4 g/mol |
IUPAC Name |
[2-(1H-indol-3-yl)-2-oxoethyl] 2-[(2,6-dichlorophenyl)sulfonylamino]-3-methylbutanoate |
InChI |
InChI=1S/C21H20Cl2N2O5S/c1-12(2)19(25-31(28,29)20-15(22)7-5-8-16(20)23)21(27)30-11-18(26)14-10-24-17-9-4-3-6-13(14)17/h3-10,12,19,24-25H,11H2,1-2H3 |
InChI Key |
RBYIMXNASLXXRG-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)OCC(=O)C1=CNC2=CC=CC=C21)NS(=O)(=O)C3=C(C=CC=C3Cl)Cl |
Canonical SMILES |
CC(C)C(C(=O)OCC(=O)C1=CNC2=CC=CC=C21)NS(=O)(=O)C3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



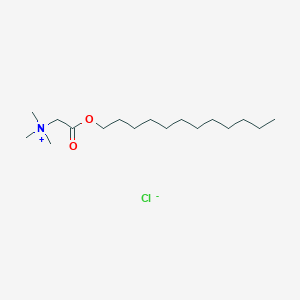

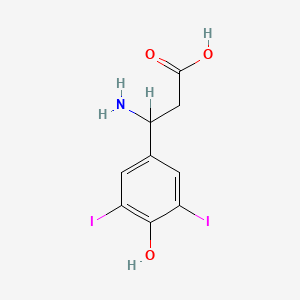

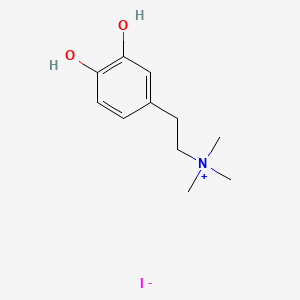
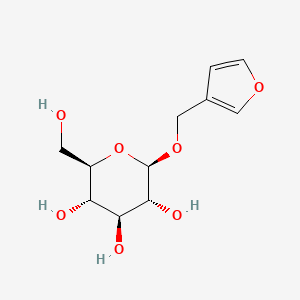
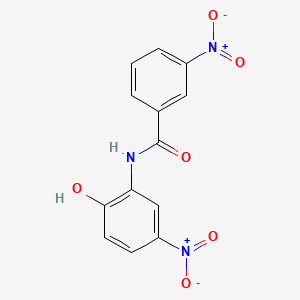

![N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-5-methyl-N-(thiophen-2-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B1229155.png)
![4-Amino-3-[(cyclohexylamino)-oxomethyl]-5-isothiazolecarboxylic acid [1-(cyclohexylamino)-1-oxopropan-2-yl] ester](/img/structure/B1229157.png)
![1-[4-[2-(4-Methoxyphenyl)-5-phenyl-7-pyrazolo[1,5-a]pyrimidinyl]-1-piperazinyl]ethanone](/img/structure/B1229158.png)
![1-[[2-(4-ethylphenyl)-5-methyl-4-oxazolyl]methyl]-N-[(2-methoxyphenyl)methyl]-4-piperidinecarboxamide](/img/structure/B1229159.png)
![3-(3,4-dimethoxyphenyl)-2-methyl-N-[2-(4-morpholinyl)ethyl]-1-oxo-3,4-dihydroisoquinoline-4-carboxamide](/img/structure/B1229160.png)
![2-Furancarboxylic acid [2-(cyclohexylamino)-2-oxo-1-phenylethyl] ester](/img/structure/B1229161.png)